N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Description
N-(2-Chloro-6-methylphenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl group attached to a butanamide backbone
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7-4-3-5-9(12)11(7)13-10(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVXULLHSFITHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602996 | |
| Record name | N-(2-Chloro-6-methylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91089-62-2 | |
| Record name | N-(2-Chloro-6-methylphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme Overview
- Starting materials: 2-chloro-6-methylaniline and acetoacetyl chloride (or equivalent acetoacetylating agent)
- Reaction type: Nucleophilic acyl substitution (amide bond formation)
- Catalysts/Base: A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed and to drive the reaction towards completion.
- Solvent: Common solvents include dichloromethane, chloroform, or ethyl acetate.
- Temperature: Typically conducted at 0°C to room temperature to control reaction rate and minimize side reactions.
Detailed Preparation Methods
Conventional Heating Method
This classical approach involves stirring the aniline derivative with the acylating agent in the presence of a base at ambient or slightly elevated temperature.
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- Dissolve 2-chloro-6-methylaniline in anhydrous solvent.
- Add pyridine or triethylamine as a base.
- Slowly add acetoacetyl chloride dropwise under stirring at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for several hours (2–4 h).
- Monitor reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water, extract the organic layer, dry over anhydrous sodium sulfate, and purify by recrystallization or chromatography.
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- Well-established, straightforward.
- Good yields (typically 70–85%).
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- Longer reaction times.
- Requires careful temperature control to avoid side reactions.
Microwave-Assisted Synthesis
Microwave irradiation has been applied to accelerate the preparation of N-alkyl acetoacetamides, a class which includes this compound analogs.
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- Mix 2-chloro-6-methylaniline, acetoacetyl chloride (or equivalent), and base in a microwave-compatible solvent (e.g., water or ethanol).
- Irradiate in a microwave reactor at approximately 150°C for 5–10 minutes under controlled pressure.
- After completion, cool the mixture, acidify if necessary, extract, dry, and purify.
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- Significant reduction in reaction time (minutes vs. hours).
- Often improved yields and purity.
- Environmentally friendly due to reduced solvent use and energy consumption.
Alternative Acylating Agents and Conditions
- Use of Ethyl Acetoacetate: In some cases, ethyl acetoacetate can be reacted with the aniline derivative under acidic or basic catalysis to form the amide after subsequent hydrolysis steps.
- Catalytic Systems: Potassium carbonate (K2CO3) has been used as a base in aqueous media to facilitate the reaction under reflux conditions, providing a greener alternative.
Purification and Characterization
- Purification: Typically performed by recrystallization from ethyl acetate or by column chromatography using silica gel.
- Characterization: Confirmed by melting point determination, FTIR spectroscopy (amide NH stretch ~3300 cm⁻¹, carbonyl stretch ~1700 cm⁻¹), ¹H-NMR, and elemental analysis.
Summary Table of Preparation Methods
Research Findings and Notes
- The presence of electron-withdrawing chloro and electron-donating methyl substituents on the phenyl ring influences the nucleophilicity of the amine and the reactivity towards acylation.
- Microwave-assisted methods have shown to provide cleaner reactions with fewer side products, facilitating easier purification.
- The choice of base and solvent critically affects the reaction rate and yield.
- Acidification post-reaction (e.g., with 6M HCl) is often necessary to protonate and extract the product efficiently.
Chemical Reactions Analysis
Types of Reactions: N-(2-Chloro-6-methylphenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(2-Chloro-6-methylphenyl)-3-oxobutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or its role in drug development.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-Chloro-6-methylphenyl)-3-oxobutanamide can be compared with other similar compounds, such as:
- N-(2-Chloro-6-methylphenyl)-2-methyl-3-nitrobenzamide
- N-(2-Chloro-6-methylphenyl)-4-methyl-3-nitrobenzamide
- N-(3-Chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications
Biological Activity
N-(2-Chloro-6-methylphenyl)-3-oxobutanamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂ClNO₂
- Molecular Weight : Approximately 225.67 g/mol
- Structural Features : The compound features a chloro substituent on the aromatic ring and a ketone functional group adjacent to the amide, enhancing its reactivity and biological activity.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, leading to various biological effects. The exact pathways can vary based on the biological context.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, effective against various bacterial strains.
Biological Activities
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Antimicrobial Properties :
- Studies have shown that this compound demonstrates significant antibacterial activity against pathogens such as Staphylococcus aureus and Chromobacterium violaceum .
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Anti-inflammatory Effects :
- The compound has been investigated for its potential anti-inflammatory properties, which may be beneficial in treating conditions associated with chronic inflammation.
- Antitumor Activity :
Table 1: Summary of Biological Activities
Case Study: Antitumor Mechanism
A study investigating the antitumor activity of related compounds revealed that they induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase. This mechanism involves upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to increased apoptosis rates in treated cells .
Future Directions for Research
While preliminary findings are promising, further research is necessary to elucidate the full spectrum of biological activities and mechanisms of action associated with this compound. Areas for future investigation include:
- Pharmacokinetics and Toxicity : Understanding how the compound behaves in vivo, including absorption, distribution, metabolism, and excretion.
- Structural Optimization : Investigating analogs with modified structures to enhance efficacy and reduce potential side effects.
- Clinical Trials : Conducting clinical studies to assess therapeutic efficacy in humans.
Q & A
Synthesis and Characterization
Basic Question: Q. What are the standard synthetic routes for N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, and how do reaction conditions influence yield and purity? Methodological Answer: The compound is typically synthesized via condensation of 2-chloro-6-methylaniline with ethyl acetoacetate under acidic conditions. Key steps include:
- Reaction Mechanism: Formation of an intermediate imine, followed by hydrolysis to yield the amide.
- Optimization: Solvent choice (e.g., ethanol), catalyst (e.g., HCl), and temperature control (60–80°C) significantly impact yield. Prolonged heating may degrade the product, reducing purity .
- Purity Analysis: Post-synthesis purification via recrystallization (e.g., using water or ethanol) is critical. Monitor by HPLC or TLC to confirm absence of unreacted aniline or byproducts .
Advanced Question: Q. How can computational modeling (e.g., DFT) guide the optimization of synthetic pathways for halogenated oxobutanamides? Methodological Answer: Density Functional Theory (DFT) predicts energy barriers for intermediate steps, identifying rate-limiting stages (e.g., imine formation vs. hydrolysis). For example:
- Transition State Analysis: Evaluate steric effects from the chloro-methyl substituent on the phenyl ring, which may hinder nucleophilic attack during condensation.
- Solvent Effects: Simulate solvent polarity to optimize protonation steps. Ethanol’s moderate polarity balances reactivity and solubility .
Structural and Spectroscopic Analysis
Basic Question: Q. Which spectroscopic techniques are most effective for confirming the structure of this compound? Methodological Answer:
- NMR: H NMR confirms the presence of the methyl group (δ ~2.3 ppm), aromatic protons (δ ~7.0–7.5 ppm), and carbonyl resonances (δ ~170–175 ppm). C NMR distinguishes the ketone (δ ~200 ppm) and amide (δ ~165 ppm) .
- IR: Strong absorption at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) .
Advanced Question: Q. How can crystallographic data resolve ambiguities in spectroscopic assignments for halogenated amides? Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles. For example:
- Torsional Angles: The dihedral angle between the phenyl ring and amide plane influences electronic conjugation, detectable via SC-XRD but ambiguous in NMR .
- Halogen Interactions: Crystallography reveals Cl···H hydrogen bonds, which may explain solubility trends or aggregation in biological assays .
Biological Activity and Mechanistic Studies
Basic Question: Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound? Methodological Answer:
- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution with resazurin as a viability indicator .
- Structure-Activity Relationship (SAR): Compare with analogs (e.g., N-(3-chloro-2-methylphenyl)-3-oxobutanamide) to assess positional effects of chlorine on activity .
Advanced Question: Q. How can molecular docking elucidate the mechanism of enzyme inhibition by this compound? Methodological Answer:
- Target Identification: Docking into bacterial enoyl-ACP reductase (FabI) reveals interactions between the chloro-methyl group and hydrophobic pockets.
- Free Energy Calculations: MM-GBSA estimates binding affinity, correlating with MIC data. Chlorine’s electronegativity may enhance hydrogen bonding with catalytic residues .
Data Contradictions and Reproducibility
Basic Question: Q. Why might biological activity data for this compound vary across studies? Methodological Answer:
- Purity Discrepancies: Impurities (e.g., unreacted aniline) can skew results. Validate purity via LC-MS and elemental analysis .
- Assay Conditions: Variations in pH, serum content, or solvent (e.g., DMSO concentration) affect compound stability and bioavailability .
Advanced Question: Q. How can meta-analysis resolve contradictions in reported IC values for enzyme inhibition? Methodological Answer:
- Data Normalization: Adjust for differences in assay protocols (e.g., substrate concentration, incubation time).
- Multivariate Regression: Identify confounding variables (e.g., chloride ion concentration) that modulate inhibitory potency .
Comparative Studies and Applications
Basic Question: Q. How does the chlorine substituent’s position influence biological activity compared to structural analogs? Methodological Answer:
- SAR Table:
| Compound | Chlorine Position | MIC (µg/mL) S. aureus |
|---|---|---|
| N-(2-Chloro-6-methylphenyl)-3-oxo | 2-Cl, 6-CH3 | 8.2 |
| N-(3-Chloro-2-methylphenyl)-3-oxo | 3-Cl, 2-CH3 | 32.5 |
The 2-chloro-6-methyl configuration enhances steric complementarity with bacterial targets .
Advanced Question: Q. What strategies mitigate off-target effects in cell-based studies of halogenated amides? Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
